molecular formula C9H8N2O3 B13028506 5-(Isoxazol-4-yl)-3-methyl-1H-pyrrole-2-carboxylicacid

5-(Isoxazol-4-yl)-3-methyl-1H-pyrrole-2-carboxylicacid

Cat. No.: B13028506
M. Wt: 192.17 g/mol
InChI Key: HRZGDVSBXMWIAI-UHFFFAOYSA-N
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Description

5-(Isoxazol-4-yl)-3-methyl-1H-pyrrole-2-carboxylic acid is a heterocyclic compound that features both isoxazole and pyrrole rings. Heterocyclic compounds are of significant interest in medicinal chemistry due to their diverse biological activities and potential therapeutic applications .

Chemical Reactions Analysis

Types of Reactions

5-(Isoxazol-4-yl)-3-methyl-1H-pyrrole-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution can introduce alkyl or aryl groups .

Scientific Research Applications

5-(Isoxazol-4-yl)-3-methyl-1H-pyrrole-2-carboxylic acid has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 5-(Isoxazol-4-yl)-3-methyl-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The isoxazole ring can interact with enzymes and receptors, modulating their activity. The pyrrole ring can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Isoxazol-4-yl)-3-methyl-1H-pyrrole-2-carboxylic acid is unique due to the combination of isoxazole and pyrrole rings in a single molecule. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C9H8N2O3

Molecular Weight

192.17 g/mol

IUPAC Name

3-methyl-5-(1,2-oxazol-4-yl)-1H-pyrrole-2-carboxylic acid

InChI

InChI=1S/C9H8N2O3/c1-5-2-7(6-3-10-14-4-6)11-8(5)9(12)13/h2-4,11H,1H3,(H,12,13)

InChI Key

HRZGDVSBXMWIAI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NC(=C1)C2=CON=C2)C(=O)O

Origin of Product

United States

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